Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane
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Overview
Description
Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is a large triaryl organophosphine compound known for its strong Lewis-basic properties. This compound is particularly useful as an organocatalyst in various chemical reactions due to its ability to act as a nucleophilic catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane typically involves the reaction of 2,4,6-trimethoxy-3,5-dimethylphenyl halides with a phosphorus trihalide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the phosphane compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphane compounds.
Scientific Research Applications
Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are utilized in various biochemical reactions.
Industry: The compound is used in polymerization reactions and the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane exerts its effects involves its strong Lewis-basic properties. The compound acts as a nucleophilic catalyst, facilitating the formation of zwitterionic species through conjugate addition to electron-deficient multiple bonds. This mechanism is crucial in various catalytic processes, including oxa-Michael reactions and polymerization reactions .
Comparison with Similar Compounds
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(3,5-dimethylphenyl)phosphine
Comparison: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane is unique due to its specific substitution pattern, which enhances its Lewis-basic properties compared to other similar compounds. This makes it a more effective catalyst in certain reactions, such as the oxa-Michael reaction, where it outperforms other arylphosphine-based Lewis bases .
Properties
CAS No. |
647841-51-8 |
---|---|
Molecular Formula |
C33H45O9P |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C33H45O9P/c1-16-22(34-7)17(2)26(38-11)31(25(16)37-10)43(32-27(39-12)18(3)23(35-8)19(4)28(32)40-13)33-29(41-14)20(5)24(36-9)21(6)30(33)42-15/h1-15H3 |
InChI Key |
HUHSCYOFQGTBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)P(C2=C(C(=C(C(=C2OC)C)OC)C)OC)C3=C(C(=C(C(=C3OC)C)OC)C)OC)OC)C)OC |
Origin of Product |
United States |
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